![molecular formula C19H28O7Si B13965099 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester](/img/structure/B13965099.png)
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester
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Overview
Description
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester is a complex organic compound that features both silicon and carboxylic acid ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Esterification: The carboxylic acid groups are esterified using phenylmethanol in the presence of a catalyst like sulfuric acid or a coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon-containing moiety.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the tert-butyl-dimethylsilyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halides (e.g., HCl) or organometallics (e.g., Grignard reagents).
Major Products
Oxidation: Silanol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various silicon-containing compounds depending on the substituent.
Scientific Research Applications
Chemical Identification
- The compound is also known as 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester .
- The molecular formula is C19H28O7Si .
- The molecular weight is 396.5 .
Potential Applications
While a specific application for this exact compound is not detailed in the search results, the presence of related compounds and functional groups suggests potential uses:
- Linker in Solid-Phase Organic Synthesis: The search results mention "Linker Strategies In Solid-phase Organic Synthesis" . Linkers are used to attach molecules to a solid support during synthesis, and the tert-butyl-dimethyl-silanyloxy and carboxy-phenyl-methyl groups could be part of such a linker .
- Protection of carboxylic acids: The tert-butyl-dimethyl-silane (TBS) group is commonly used to protect alcohols and carboxylic acids . It's possible this compound is used as a protected form of pentanedioic acid derivative in synthesis.
- Pharmaceutical Applications: A patent discusses compounds for the prevention and treatment of cardiovascular diseases . While "this compound" is not directly mentioned, the patent uses similar chemical moieties.
- Alpha Amino Acid Ester-Drug Conjugates: A patent discusses the covalent conjugation of an alpha amino acid ester to a modulator of the activity of a target intracellular enzyme or receptor . Esters of amino acids are relevant to drug delivery.
Related Compounds
- Pentanedioic acid, 3-methyl-, bis(tert-butyldimethylsilyl) ester: This related compound is listed in chemical databases .
- Several quinazolinone and pyrimidine derivatives with dimethoxy groups are mentioned in a patent . These are distinct compounds but highlight the potential for related structures in pharmaceutical chemistry.
Further Research
To find more specific applications, further research would be needed, including:
- Searching scientific literature: Conduct a thorough search of databases like SciFinder, Reaxys, and Google Scholar.
- Patent analysis: Explore patents that cite the CAS number or related compounds.
- Chemical supplier catalogs: Check catalogs of chemical suppliers for application notes or related information.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, the silicon-containing moiety can interact with various molecular targets, influencing the reactivity and stability of the compound. The ester groups can undergo hydrolysis, releasing the active carboxylic acid and alcohol components.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid diester: Similar structure but with two ester groups.
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid monoester: Similar structure but with one ester group.
Uniqueness
The unique combination of silicon and ester functionalities in 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester makes it particularly versatile for various applications in synthesis and materials science.
Biological Activity
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester, with the molecular formula C19H28O7Si and CAS number 160204-81-9, is a complex organic compound featuring both silicon and carboxylic acid ester functionalities. Its unique structure allows it to participate in various biological interactions, making it a subject of interest for therapeutic applications.
The compound is characterized by:
- Molecular Weight : 396.5 g/mol
- IUPAC Name : 3-[tert-butyl(dimethyl)silyl]oxy-5-[carboxy(phenyl)methoxy]-5-oxopentanoic acid
- Functional Groups : Includes a tert-butyl dimethylsilyloxy group and a carboxy-phenyl-methyl ester, which can undergo various chemical reactions such as esterification and hydrolysis.
Preliminary studies indicate that compounds with similar structures may interact with various enzymes or receptors within biological systems. The presence of the carboxylic acid moiety suggests potential involvement in metabolic pathways, possibly acting as a substrate or inhibitor for specific enzymes.
- Enzyme Interactions : The electrophilic nature of the carbonyl carbon in the ester group may facilitate nucleophilic attacks by enzymes, indicating potential enzyme inhibition properties.
- Therapeutic Potential : The compound's structure allows for interactions that could be beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid diester | C19H30O8Si | Potentially higher reactivity due to two ester groups |
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid monoester | C19H28O7Si | Similar activity but with one less ester group |
The unique combination of silicon and ester functionalities in this compound enhances its versatility for various applications in synthesis and materials science.
Properties
Molecular Formula |
C19H28O7Si |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-[carboxy(phenyl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H28O7Si/c1-19(2,3)27(4,5)26-14(11-15(20)21)12-16(22)25-17(18(23)24)13-9-7-6-8-10-13/h6-10,14,17H,11-12H2,1-5H3,(H,20,21)(H,23,24) |
InChI Key |
LKCINIHWARSXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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